molecular formula C18H16N6 B2717369 [1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine CAS No. 393820-46-7

[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine

Cat. No.: B2717369
CAS No.: 393820-46-7
M. Wt: 316.368
InChI Key: XKXZORQORJHUKC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a heterocyclic compound that features a pyrazolo[4,5-e]pyrimidine core

Mechanism of Action

Target of Action

The primary target of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a key regulator of the cell cycle .

Mode of Action

The exact mode of action of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylIf it acts similarly to other pyrazolo[3,4-d]pyrimidine derivatives, it may inhibit cdk2, leading to alterations in cell cycle progression .

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylInhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine are not specified in the search results. These properties would be crucial in determining the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylSimilar compounds have shown significant inhibitory activity against certain cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is not detailed in the search results. Such factors could include pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine is a part of the pyrazolo[3,4-d]pyrimidine family, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This compound has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme in cell cycle regulation .

Cellular Effects

This compound has demonstrated cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine involves its interaction with CDK2/cyclin A2 . It acts as an inhibitor, disrupting the normal function of this enzyme and leading to alterations in cell cycle progression .

Temporal Effects in Laboratory Settings

While specific temporal effects of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl(3-pyridylmethyl)amine have not been reported, it’s known that the compound’s effects on cell viability and enzyme inhibition are dose-dependent .

Metabolic Pathways

Given its inhibitory activity against CDK2/cyclin A2, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2/cyclin A2, it may be localized in regions of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or ketones.
  • Reduction : Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
  • Substitution : The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.
Major Products:
  • Oxidation : Formation of alcohols or ketones.
  • Reduction : Formation of dihydropyrimidine derivatives.
  • Substitution : Introduction of various functional groups depending on the reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-13-4-2-6-15(8-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-5-3-7-19-9-14/h2-9,11-12H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXZORQORJHUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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